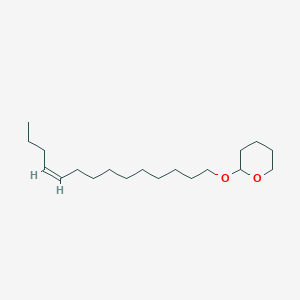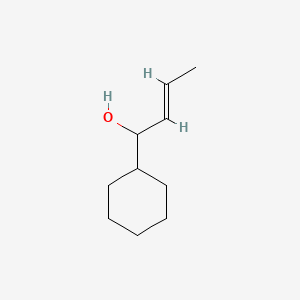
FV 100 N-Fmoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
FV 100 N-Fmoc has significant applications in various fields:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of molecular interactions and protein synthesis.
Medicine: Integral in the development of antiviral drugs, particularly for treating herpes zoster.
Industry: Utilized in the production of pharmaceuticals and research chemicals.
作用机制
Target of Action
FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .
Mode of Action
The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-dipeptides, such as this compound, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Pharmacokinetics
FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .
Result of Action
This compound self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Action Environment
The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .
生化分析
Biochemical Properties
FV 100 N-Fmoc is a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Cellular Effects
This compound has been applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) . Notably, the Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .
Molecular Mechanism
The molecular mechanism of this compound involves the self-assembly of the compound in physiologic conditions, resulting in a thermo-sensitive and shear-thinning hydrogel . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be fully explored. It is known that the compound forms a thermo-sensitive and shear-thinning hydrogel when self-assembled in physiologic conditions .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. It is known that the compound is well tolerated by BALB/c mice .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of FV 100 N-Fmoc involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group.
Coupling Reaction: The protected amine is then coupled with L-valine and other necessary components using carbodiimide chemistry.
Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, purification steps, and quality checks to meet pharmaceutical standards .
化学反应分析
Types of Reactions: FV 100 N-Fmoc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can replace certain groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
相似化合物的比较
Fmoc-Phenylalanine-Valine: Another Fmoc-protected dipeptide used in peptide synthesis.
Fmoc-Diphenylalanine: Known for its self-assembly properties and use in hydrogel formation.
Uniqueness: FV 100 N-Fmoc is unique due to its specific structure and application in the synthesis of FV-100, an antiviral drug. Its role as an intermediate in the production of a clinically significant compound sets it apart from other Fmoc-protected compounds.
属性
CAS 编号 |
1269409-87-1 |
|---|---|
分子式 |
C₄₂H₄₅N₃O₈ |
分子量 |
719.82 |
同义词 |
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)

